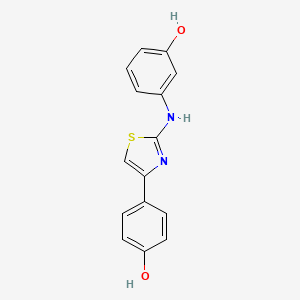

3-(4-(4-Hydroxyphenyl)thiazol-2-ylamino)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 3-(4-(4-Hydroxyphényl)thiazol-2-ylamino)phénol est un composé qui présente un cycle thiazole, un cycle hétérocyclique à cinq chaînons contenant à la fois des atomes de soufre et d'azote. Les dérivés du thiazole sont connus pour leurs diverses activités biologiques, notamment leurs propriétés antimicrobiennes, antifongiques, antivirales, anti-inflammatoires et anticancéreuses

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le 3-(4-(4-Hydroxyphényl)thiazol-2-ylamino)phénol peut être synthétisé par réaction du 2-aminothiazole avec le 4-hydroxybenzaldéhyde dans l'éthanol. La réaction a généralement lieu sur 24 heures et donne le composé souhaité avec un bon rendement . La structure du nouveau composé obtenu peut être caractérisée à l'aide de techniques telles que la spectroscopie de résonance magnétique nucléaire (RMN) et la spectrométrie de masse.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques du 3-(4-(4-Hydroxyphényl)thiazol-2-ylamino)phénol ne soient pas bien documentées, l'approche générale consiste à mettre à l'échelle le processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles, telles que la température, le solvant et le temps de réaction, afin d'obtenir des rendements et une pureté plus élevés adaptés aux applications industrielles.

Analyse Des Réactions Chimiques

Types de réactions

Le 3-(4-(4-Hydroxyphényl)thiazol-2-ylamino)phénol subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle phénolique peut être oxydé pour former des dérivés de la quinone.

Réduction : Le composé peut subir des réactions de réduction, en particulier au niveau du cycle thiazole.

Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire au niveau du cycle thiazole et du groupe hydroxyle phénolique.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes, les halogénures d'alkyle et les nucléophiles (par exemple, les amines, les thiols) sont employés dans des conditions appropriées.

Principaux produits formés

Oxydation : Dérivés de la quinone.

Réduction : Dérivés du thiazole réduits.

Substitution : Divers dérivés substitués du thiazole et du phénol.

4. Applications de la recherche scientifique

Le 3-(4-(4-Hydroxyphényl)thiazol-2-ylamino)phénol présente une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes avec des activités biologiques potentielles.

Biologie : Étudié pour ses propriétés antimicrobiennes, antifongiques et antivirales.

Médecine : Exploré pour son potentiel en tant qu'agent anticancéreux et anti-inflammatoire.

Industrie : Utilisé dans le développement de colorants, de biocides et d'accélérateurs de réaction chimique.

5. Mécanisme d'action

Le mécanisme d'action du 3-(4-(4-Hydroxyphényl)thiazol-2-ylamino)phénol implique son interaction avec diverses cibles moléculaires et voies. Le cycle thiazole du composé peut interagir avec des enzymes et des récepteurs, modulant leur activité. . De plus, ses propriétés antioxydantes contribuent à ses effets protecteurs contre le stress oxydatif.

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that compounds similar to 3-(4-(4-Hydroxyphenyl)thiazol-2-ylamino)phenol exhibit significant anticancer activity. For instance, studies have shown that derivatives containing thiazole rings can inhibit the proliferation of various cancer cell lines. A notable study evaluated the anticancer effects of thiazole-based compounds against multiple cancer cell lines, demonstrating promising results in inhibiting cell growth and inducing apoptosis .

Acetylcholinesterase Inhibition

In the context of neurodegenerative diseases such as Alzheimer's, acetylcholinesterase inhibitors are crucial for enhancing cognitive function. Compounds with similar structures have been investigated for their ability to inhibit acetylcholinesterase activity. For example, research on thiazole-linked phenolic compounds showed significant inhibitory effects on acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been documented. A study reported the synthesis of various thiazole-containing compounds that exhibited activity against bacterial and fungal strains. These findings highlight the potential use of this compound as an antimicrobial agent .

Case Study 1: Anticancer Evaluation

A recent study synthesized a series of thiazole derivatives and evaluated their anticancer activities against several cell lines, including SNB-19 and NCI-H460. The compounds were subjected to molecular docking studies, revealing strong binding affinities to targets involved in cancer progression . This underscores the therapeutic potential of thiazole-based compounds in oncology.

Case Study 2: Alzheimer’s Disease Research

In another study focused on Alzheimer's disease, researchers synthesized a series of phenolic compounds linked to thiazole structures. The most potent compound exhibited an IC50 value of 2.7 µM against acetylcholinesterase, indicating its potential as a therapeutic agent for cognitive enhancement . This case illustrates the relevance of structural modifications in enhancing biological activity.

Data Table: Biological Activities of Thiazole Derivatives

Mécanisme D'action

The mechanism of action of 3-(4-(4-Hydroxyphenyl)thiazol-2-ylamino)phenol involves its interaction with various molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, modulating their activity. . Additionally, its antioxidant properties contribute to its protective effects against oxidative stress.

Comparaison Avec Des Composés Similaires

Composés similaires

Sulfathiazole : Un médicament antimicrobien contenant un cycle thiazole.

Ritonavir : Un médicament antirétroviral contenant une fraction thiazole.

Abafungine : Un agent antifongique présentant une structure thiazole.

Tiazofurine : Un médicament antinéoplasique contenant un cycle thiazole.

Unicité

Le 3-(4-(4-Hydroxyphényl)thiazol-2-ylamino)phénol est unique en raison de son motif de substitution spécifique, qui lui confère des activités biologiques et une réactivité chimique distinctes. Sa combinaison d'un cycle thiazole et de groupes hydroxyle phénoliques améliore son potentiel en tant que composé multifonctionnel dans diverses applications scientifiques et industrielles.

Activité Biologique

3-(4-(4-Hydroxyphenyl)thiazol-2-ylamino)phenol, a compound featuring a thiazole ring and a hydroxyphenyl group, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, particularly focusing on its inhibitory effects on various enzymes and its anticancer properties.

Synthesis of this compound

The compound is synthesized through a multi-step process involving the condensation of specific precursors. The synthesis typically yields a pale green solid with high purity (96%) and is characterized using spectroscopic methods such as NMR and mass spectrometry .

1. Enzyme Inhibition

One of the primary areas of research surrounding this compound is its role as an inhibitor of fructose 1,6-bisphosphatase (FBPase), which is crucial in gluconeogenesis. Inhibiting FBPase can be beneficial for developing anti-diabetic therapies. The compound demonstrated significant inhibition with an IC50 value of approximately 1.1 ± 0.1 μM, indicating strong potential as a therapeutic agent for type-2 diabetes .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies indicate that it exhibits cytotoxic effects, particularly against certain types of tumors. For instance, preliminary screenings have shown promising results in inhibiting the growth of cancer cells, suggesting that this compound could serve as a lead structure for further development into anticancer drugs .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives, including this compound, is influenced by their structural components. The presence of electron-withdrawing and electron-donating groups significantly affects their lipophilicity and overall biological efficacy. For example:

| Compound | IC50 (μM) | Biological Activity |

|---|---|---|

| This compound | 1.1 ± 0.1 | FBPase Inhibition |

| Other Thiazole Derivatives | Varies | Anticancer Activity |

This table summarizes the activity of the compound compared to other thiazole derivatives, highlighting its potential in drug development.

Case Study 1: Antidiabetic Potential

A study focusing on the allosteric inhibition of FBPase showed that compounds similar to this compound can effectively lower blood glucose levels in diabetic models. The mechanism involves altering enzyme kinetics through binding at allosteric sites, thereby enhancing the therapeutic profile against diabetes .

Case Study 2: Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating specific pathways involved in programmed cell death. The compound's ability to inhibit key signaling pathways associated with tumor growth makes it a candidate for further investigation in oncology .

Propriétés

Formule moléculaire |

C15H12N2O2S |

|---|---|

Poids moléculaire |

284.3 g/mol |

Nom IUPAC |

3-[[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino]phenol |

InChI |

InChI=1S/C15H12N2O2S/c18-12-6-4-10(5-7-12)14-9-20-15(17-14)16-11-2-1-3-13(19)8-11/h1-9,18-19H,(H,16,17) |

Clé InChI |

SAFZMMTWTRFRQE-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)O)NC2=NC(=CS2)C3=CC=C(C=C3)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.